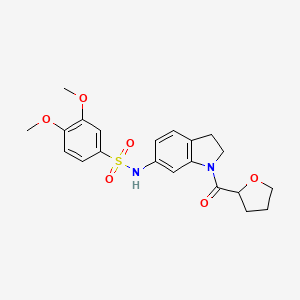
3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
Fluorescence Sensing and Imaging
The molecular structure modifications, like those in 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide, are crucial in regulating excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). These characteristics are significant in the development of fluorescent probes and organic radiation scintillators. Such compounds can be designed by extending the furan heterocycle and introducing a diethylamino group, leading to changes in absorption and emission spectra and modulating excited-state dynamic behaviors (Han et al., 2018).
Synthesis of Difluorinated Compounds
The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers has been reported. This process is efficient and offers a new pathway for creating elaborate difluorinated compounds, potentially including structures like this compound (Cui et al., 2023).
Solvent Polarity Probing
Compounds structurally similar to this compound have been used in ultrasensitive fluorescent probes for detecting solvent polarity. The unique properties of these compounds, such as dramatic changes in fluorescence spectra in various solvents, allow for multiparametric analysis of solvent polarity (Ercelen et al., 2002).
Tyrosine Kinase Inhibitor Metabolism
The metabolism of structurally related antineoplastic tyrosine kinase inhibitors, such as flumatinib, involves processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The study of these metabolic pathways can provide insights into the behavior of similar compounds in the body (Gong et al., 2010).
Antioxidant Activity Assessment
Molecular structural analysis, including X-ray diffractions and DFT calculations, have been used to assess the antioxidant properties of compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide. This approach can be applied to similar compounds to determine their antioxidant activities (Demir et al., 2015).
Propriétés
IUPAC Name |
3,4-difluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-13-6-5-11(9-14(13)19)16(21)20-10-17(22)7-8-23-15-4-2-1-3-12(15)17/h1-6,9,22H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPCUCXFFXSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B2721276.png)
![4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine](/img/structure/B2721278.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)




![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)
![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)


